molecular formula C6H14ClNO B12985706 (R)-2-Pyrrolidin-2-yl-ethanol hydrochloride

(R)-2-Pyrrolidin-2-yl-ethanol hydrochloride

Cat. No.: B12985706
M. Wt: 151.63 g/mol
InChI Key: VLCKHADTUGEQCH-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Pyrrolidin-2-yl-ethanol hydrochloride (CAS 1220039-89-3) is a chiral pyrrolidine derivative that serves as a versatile, stereochemically defined building block in medicinal chemistry and drug discovery. The pyrrolidine ring is a privileged saturated scaffold found in numerous FDA-approved drugs, valued for its ability to enhance solubility, explore three-dimensional pharmacophore space, and influence the stereochemistry of bioactive molecules due to the phenomenon of pseudorotation . This specific (R)-enantiomer is of particular value for designing selective ligands that target enantioselective proteins, as the absolute configuration can lead to a significantly different biological profile compared to its (S)-counterpart . As a prolinol derivative, it is a key precursor in the synthesis of various pharmaceuticals. For instance, analogous prolinol structures are used in the synthesis of Avanafil, a treatment for erectile dysfunction, and Elbasvir, a component of a hepatitis C treatment regimen . The compound's structure, featuring both a pyrrolidine nitrogen and a terminal ethanol group, provides two points for functionalization, making it a versatile intermediate for creating novel bioactive compounds . (R)-2-Pyrrolidin-2-yl-ethanol hydrochloride should be stored in a sealed container under an inert atmosphere at 2-8°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

2-[(2R)-pyrrolidin-2-yl]ethanol;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c8-5-3-6-2-1-4-7-6;/h6-8H,1-5H2;1H/t6-;/m1./s1

InChI Key

VLCKHADTUGEQCH-FYZOBXCZSA-N

Isomeric SMILES

C1C[C@@H](NC1)CCO.Cl

Canonical SMILES

C1CC(NC1)CCO.Cl

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of 2-Methylpyrroline Derivatives

One prominent method involves the hydrogenation of 2-methylpyrroline derivatives to yield chiral 2-methylpyrrolidine intermediates, which can be further converted to the target compound. This process is characterized by:

  • Use of platinum-based catalysts , such as platinum (IV) oxide or 5% platinum on carbon (Pt/C), which provide effective hydrogenation under mild conditions.
  • Solvent systems comprising mixtures of ethanol and methanol in ratios of approximately 2:1 to 3:1 (v/v) to optimize solubility and reaction kinetics.
  • Ambient temperature hydrogenation under a hydrogen atmosphere, followed by catalyst removal via filtration.
  • The resulting intermediate often exhibits an optical purity of at least 50% enantiomeric excess (ee), which can be enhanced by recrystallization or further chiral resolution steps.
  • Subsequent reaction with a base converts the intermediate into the free amine, which is then treated with hydrochloric acid to form the hydrochloride salt.
Parameter Details
Catalyst Platinum (IV) oxide, 5% Pt/C
Solvent Ethanol:methanol (2:1 to 3:1 v/v)
Temperature Ambient (approx. 20-25 °C)
Reaction Time Variable, typically several hours
Optical Purity ≥ 50% ee initially, improved by recrystallization
Post-reaction Treatment Base treatment followed by HCl salification

This method is scalable and uses commercially available starting materials, making it suitable for industrial production.

Chiral Reduction and Amination Routes

Another approach involves the chiral reduction of chlorinated intermediates followed by amination and salification:

  • Starting from a chlorinated precursor, a chiral reducing agent or catalyst is employed to introduce the (R)-configuration selectively.
  • The reduced intermediate undergoes amination to introduce the pyrrolidine ring with the hydroxyl substituent.
  • The free base is then converted to the hydrochloride salt by treatment with hydrochloric acid in a polar solvent such as methanol.
  • Purification is achieved by recrystallization or chromatographic techniques to ensure high enantiomeric purity.

This method emphasizes stereochemical control during the reduction step and is often used in laboratory-scale synthesis with potential for scale-up.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, often in polar aprotic solvents.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
(R)-2-Pyrrolidin-2-yl-ethanol hydrochloride serves as a versatile building block in organic synthesis. Its structure allows for the formation of various derivatives through reaction with other chemical entities. The compound is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals due to its ability to undergo diverse chemical transformations.

Chiral Auxiliary
In asymmetric synthesis, (R)-2-Pyrrolidin-2-yl-ethanol hydrochloride acts as a chiral auxiliary, facilitating the production of enantiomerically enriched compounds. This application is crucial in the pharmaceutical industry where chirality plays a significant role in drug efficacy and safety.

Biological Applications

Enzyme Mechanism Studies
The compound is utilized in biochemical research to study enzyme mechanisms. Its interaction with specific enzymes can help elucidate catalytic processes and enzyme-substrate interactions, providing insights into metabolic pathways.

Pharmaceutical Development
(R)-2-Pyrrolidin-2-yl-ethanol hydrochloride has been investigated for its potential as a ligand in drug design. Its ability to selectively bind to biological targets makes it a candidate for developing new therapeutic agents, particularly in treating neurological disorders.

Industrial Applications

Production of Fine Chemicals
In industrial settings, (R)-2-Pyrrolidin-2-yl-ethanol hydrochloride is employed in the production of fine chemicals. Its role as an intermediate in various chemical processes enhances the efficiency of synthesizing complex molecules.

Agrochemical Synthesis
The compound is also relevant in the agrochemical sector, where it is used as an intermediate for synthesizing pesticides and herbicides. Its structural properties contribute to the development of effective agrochemical products that can enhance agricultural productivity.

Case Study 1: Chiral Synthesis

A study demonstrated the use of (R)-2-Pyrrolidin-2-yl-ethanol hydrochloride as a chiral auxiliary in synthesizing a specific pharmaceutical compound, resulting in high enantiomeric purity and yield. This application highlights its importance in producing drugs with desired biological activity.

Case Study 2: Enzyme Interaction

Research involving this compound revealed its role as a competitive inhibitor for certain enzymes involved in metabolic pathways. The findings provided valuable insights into drug design strategies targeting these enzymes for therapeutic intervention.

Mechanism of Action

The mechanism of action of ®-2-(Pyrrolidin-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets in a stereospecific manner, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares (R)-2-Pyrrolidin-2-yl-ethanol hydrochloride with five analogous compounds, focusing on molecular features, substituents, and physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Ring Type Notable Features Reference
(R)-2-Pyrrolidin-2-yl-ethanol hydrochloride 1220039-89-3 C₆H₁₄ClNO 151.63 Ethanol group Pyrrolidine Chiral center, hydrochloride salt
2-Phenyl-2-(2-pyrrolidinyl)ethanamine dihydrochloride 31788-96-2 C₁₂H₁₈Cl₂N₂ 261.20 Phenyl, ethanamine Pyrrolidine Dihydrochloride salt, aromatic moiety
(R)-3-(Pyrrolidin-2-yl)phenol Hydrochloride 2241594-46-5 C₁₀H₁₄ClNO 199.68 Phenol ring Pyrrolidine Phenolic -OH group, enhanced polarity
(R)-Phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride 111492-62-7 C₁₁H₁₆ClNO 213.71 Phenyl, methanol Pyrrolidine Benzyl alcohol derivative, stereospecific
(S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride 4045-25-4 C₆H₁₄ClNO 151.63 Methyl, methanol Pyrrolidine Methyl substitution, S-configuration
Ritalinic Acid Hydrochloride 19395-40-5 C₁₄H₁₈ClNO₂ 267.75 Piperidine, carboxylic acid Piperidine Six-membered ring, carboxylate group
Key Observations:

Ring Type: Most compounds feature a pyrrolidine ring, except Ritalinic Acid Hydrochloride, which contains a piperidine ring.

Substituents: The ethanol group in the target compound contrasts with phenol (), methanol (), and carboxylic acid (). Phenol and carboxylic acid groups increase hydrophilicity, while aromatic substituents (e.g., phenyl in ) enhance lipophilicity. Stereochemistry: Compounds like (S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride () highlight the impact of enantiomeric configuration on biological activity.

Salt Form: Dihydrochloride salts (e.g., ) may offer higher solubility than monohydrochloride derivatives.

Biological Activity

(R)-2-Pyrrolidin-2-yl-ethanol hydrochloride, a derivative of pyrrolidine, exhibits significant biological activity through its interactions with various molecular targets, particularly enzymes and receptors. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C6H14ClNO
  • Molar Mass : Approximately 151.63 g/mol
  • Structure : It features a five-membered nitrogen-containing heterocycle, enhancing its solubility and stability as a hydrochloride salt, which is beneficial for various biochemical applications.

The biological activity of (R)-2-Pyrrolidin-2-yl-ethanol hydrochloride primarily involves its role as a ligand that modulates enzyme activity and signal transduction pathways. Its structural characteristics allow it to influence various biological processes, making it a candidate for drug development targeting specific enzymes and receptors .

Biological Activity Overview

  • Enzyme Interaction :
    • Studies indicate that (R)-2-Pyrrolidin-2-yl-ethanol hydrochloride can act as a ligand for specific enzymes, potentially altering their activity and affecting metabolic pathways.
    • The compound's ability to bind to enzyme active sites suggests that it may be useful in designing inhibitors for therapeutic purposes.
  • Antimicrobial Properties :
    • Research has shown that derivatives of pyrrolidine exhibit antibacterial and antifungal activities. For instance, certain pyrrolidine derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
    • The minimum inhibitory concentration (MIC) values for related compounds have been reported, indicating significant antimicrobial potential. For example, some pyrrolidine derivatives showed MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and E. coli .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of compounds related to (R)-2-Pyrrolidin-2-yl-ethanol hydrochloride:

Compound NameCAS NumberSimilarity ScoreNotable Activity
(R)-2-(Piperidin-2-yl)ethanol hydrochloride68419-38-50.96Antimicrobial activity against various pathogens
(S)-2-(2-Hydroxyethyl)piperidine hydrochloride786684-21-70.96Potential neuroactive properties
2-(Piperidin-2-yl)ethanol hydrochloride1215020-95-30.96Antimicrobial effects noted in preliminary studies
(3R)-Pyrrolidin-3-oneNot specified0.88Investigated for its role in enzyme modulation

This table highlights the potential versatility of these compounds in both academic research and industrial applications.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of pyrrolidine derivatives, including (R)-2-Pyrrolidin-2-yl-ethanol hydrochloride:

  • Antibacterial Activity Study :
    • A study evaluated the antibacterial properties of several pyrrolidine derivatives, including (R)-2-Pyrrolidin-2-yl-ethanol hydrochloride, showing promising results against resistant strains of bacteria .
    • The research indicated that structural modifications could enhance antimicrobial efficacy.
  • Enzyme Inhibition Study :
    • Another investigation assessed the compound's potential as an enzyme inhibitor, revealing its ability to modulate specific enzyme pathways involved in disease processes .
    • The findings suggest that further exploration could lead to the development of new therapeutic agents targeting these pathways.

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